molecular formula C21H20N4O2 B11294967 N-(2,3-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(2,3-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11294967
M. Wt: 360.4 g/mol
InChI Key: NVCMIAZQGFBCDN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple fused rings and functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

N-(2,3-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its anticancer properties.

Uniqueness

N-(2,3-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and the presence of the dimethylphenyl group, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-12-7-5-9-16(14(12)3)22-20(26)17-11-15-19(24(17)4)23-18-13(2)8-6-10-25(18)21(15)27/h5-11H,1-4H3,(H,22,26)

InChI Key

NVCMIAZQGFBCDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C)C

Origin of Product

United States

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